Fmoc-N(Hmb)-Gly-OH

Descripción general

Descripción

Fmoc-N(Hmb)-Gly-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxymethylbenzoyl (Hmb) group, and glycine (Gly). The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the Hmb group provides additional stability and protection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Hmb)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of glycine to a resin, followed by the introduction of the Hmb group. The Fmoc group is then added to protect the amino group. The synthesis is carried out under controlled conditions, often using dimethylformamide (DMF) as a solvent and piperidine for Fmoc deprotection .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of advanced reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-N(Hmb)-Gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using bases like piperidine or pyrrolidine

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine or pyrrolidine in DMF or other suitable solvents

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Major Products:

Deprotection: Free amino group after Fmoc removal.

Coupling: Formation of peptide bonds leading to longer peptide chains.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-N(Hmb)-Gly-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .

Biology: In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it suitable for drug design and delivery .

Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .

Mecanismo De Acción

The mechanism of action of Fmoc-N(Hmb)-Gly-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Hmb group provides additional stability. The deprotection step, typically using piperidine or pyrrolidine, removes the Fmoc group, allowing the amino group to participate in peptide bond formation .

Comparación Con Compuestos Similares

Fmoc-Gly-OH: Lacks the Hmb group, making it less stable but easier to deprotect.

Fmoc-Ala-OH: Similar to Fmoc-Gly-OH but with an alanine residue instead of glycine.

Fmoc-Val-OH: Contains a valine residue, offering different steric and electronic properties.

Uniqueness: Fmoc-N(Hmb)-Gly-OH is unique due to the presence of the Hmb group, which provides additional stability and protection during peptide synthesis. This makes it particularly useful for synthesizing longer and more complex peptides .

Actividad Biológica

Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-(Hmb)Gly-OH, is a compound widely utilized in peptide synthesis. Its structure includes a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 4-hydroxybenzyl (Hmb) group, which play crucial roles in the synthesis and stability of peptides. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Target of Action : this compound primarily serves as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, allowing for selective reactions without interference from the amine functionality.

Mode of Action : The synthesis process involves deprotection and coupling reactions. The Fmoc group can be removed using bases such as piperidine, while peptide bonds are formed with other amino acids through coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Biochemical Pathways : The successful incorporation of this compound into peptides can influence their structural properties and biological activity. For instance, modifications such as acetylation of the Hmb group can alter the propensity of peptides to adopt specific secondary structures .

Applications in Research

This compound is instrumental in various fields:

- Peptide Synthesis : It facilitates the synthesis of complex peptides, which are essential for studying protein-protein interactions and enzyme-substrate dynamics.

- Drug Development : The compound is utilized in developing peptide-based drugs due to its ability to form stable structures that enhance bioavailability and therapeutic efficacy .

- Biomaterials : It is also used in creating peptide-based materials such as hydrogels and nanomaterials for industrial applications .

Case Studies

- Alzheimer's Disease Research : A study investigated the incorporation of this compound into the amyloid-beta peptide (Aβ(1-40)). The modified peptide exhibited altered structural properties compared to its unmodified counterpart, influencing its aggregation behavior and potential role in Alzheimer's pathology .

- Peptide Therapeutics : Research has shown that peptides synthesized using this compound can exhibit enhanced stability and solubility. This is particularly relevant for therapeutic applications where peptide degradation can limit efficacy .

Chemical Reactions Analysis

This compound undergoes several key reactions during peptide synthesis:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Deprotection | Removal of the Fmoc group to expose the amino group for further reactions | Piperidine or pyrrolidine |

| Coupling | Formation of peptide bonds with other amino acids | DIC, HOBt |

| Modification | Acetylation or other modifications to enhance peptide properties | Various acylating agents |

Pharmacokinetics

The pharmacokinetic properties of peptides synthesized with this compound can vary significantly based on their structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by the specific amino acid sequence and modifications present in the final peptide product .

Propiedades

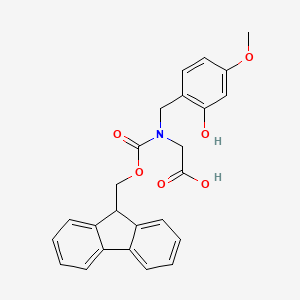

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNQJVQTVYXPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653838 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-78-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the use of Fmoc-N(Hmb)-Gly-OH impact the structural properties of the final peptide product compared to unprotected glycine?

A2: While this compound aids in synthesis, it does have an impact on the final peptide structure. Research on the Alzheimer's disease-related amyloid-beta peptide (Aβ(1-40)) revealed that incorporating this compound, even after acetylation of the Hmb group, led to structural differences compared to the native peptide []. Circular dichroism (CD) spectroscopy and gel electrophoresis showed that the Hmb-modified Aβ(1-40) exhibited a different propensity to form alpha-helices and beta-sheets, suggesting that the presence of Hmb, even after acetylation, can influence the peptide's secondary structure and aggregation behavior [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.